Antimicrobial peptide-57
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Overview
Description
Preparation Methods
GPR15L can be synthesized using recombinant DNA technology. The gene encoding GPR15L is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells produce the peptide, which is then purified using techniques such as affinity chromatography . The peptide consists of 57 amino acid residues and has a calculated molecular weight of 6.5 kDa .
Chemical Reactions Analysis
GPR15L undergoes various chemical reactions, primarily involving its interaction with receptors and other proteins. It can cause mast cell degranulation through the activation of Mas-related G protein-coupled receptors (MRGPRs) . This interaction leads to the release of histamine and other inflammatory mediators, contributing to its pruritogenic effects . The peptide also forms intramolecular disulfide bonds, which are crucial for its stability and function .
Scientific Research Applications
GPR15L has several scientific research applications:
Immunology: GPR15L is involved in the recruitment of immune cells, particularly T cells, to sites of inflammation.
Microbiology: GPR15L has antimicrobial properties and is effective against various Gram-positive bacteria, including Staphylococcus aureus.
Cancer Research: GPR15L, along with its receptor GPR15, has been implicated in the regulation of colon cancer cell growth and may serve as a potential target for cancer therapy.
Mechanism of Action
GPR15L exerts its effects by binding to the G protein-coupled receptor GPR15. This interaction activates downstream signaling pathways involving Gi proteins, leading to various cellular responses . In the context of pruritus, GPR15L activates MRGPRs on sensory neurons and mast cells, causing the release of histamine and other pruritogenic mediators . Additionally, GPR15L can modulate immune cell trafficking and inflammation through its chemotactic properties .
Comparison with Similar Compounds
GPR15L shares similarities with other chemokines, particularly those in the CC chemokine family. it is unique in its C-terminal region, which serves as the activation domain . This distinguishes it from traditional chemokines that typically rely on their N-terminal regions for receptor interaction . Similar compounds include:
Histamine: A well-known pruritogen that also induces itch through mast cell degranulation.
Chloroquine: Another pruritogen that activates sensory neurons but has a shorter duration of action compared to GPR15L.
GPR15L’s unique structure and function make it a valuable compound for research in various fields, including immunology, dermatology, and cancer biology.
Properties
Molecular Formula |
C286H469N97O70S4 |
---|---|
Molecular Weight |
6515 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,7S,10S,16S,19S,25S,28S,31S,34S,37S,40S,43S,49S,52S,55S,58S,61S,64R,67S,73S,76R,81R)-43,67-bis(4-aminobutyl)-81-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-28,37-bis(2-amino-2-oxoethyl)-7,58-bis[3-(diaminomethylideneamino)propyl]-34-[(1R)-1-hydroxyethyl]-19,31-bis(hydroxymethyl)-4,49,52-tris(1H-imidazol-4-ylmethyl)-40,61-bis(2-methylpropyl)-2,5,8,11,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,82-tricosaoxo-10,55-di(propan-2-yl)-78,79,85,86-tetrathia-3,6,9,12,18,21,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,83-tricosazapentacyclo[62.19.4.012,16.021,25.069,73]heptaoctacontane-76-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C286H469N97O70S4/c1-141(2)110-182-241(415)338-167(63-33-38-90-288)229(403)325-130-215(394)335-189(118-159-125-312-138-328-159)247(421)357-191(120-161-127-314-140-330-161)252(426)369-218(147(13)14)266(440)344-173(70-45-97-318-282(302)303)236(410)353-185(113-144(7)8)244(418)365-198-134-454-455-135-199(256(430)358-190(119-160-126-313-139-329-160)248(422)340-175(72-47-99-320-284(306)307)238(412)371-220(149(17)18)276(450)383-109-57-82-209(383)264(438)364-197(133-386)275(449)381-107-56-80-207(381)263(437)359-192(121-211(294)390)250(424)363-196(132-385)253(427)375-224(156(27)388)269(443)360-193(122-212(295)391)249(423)355-182)367-257(431)200(366-245(419)186(114-145(9)10)354-237(411)174(71-46-98-319-283(304)305)345-268(442)223(155(26)387)374-239(413)176(73-48-100-321-285(308)309)339-232(406)168(67-42-94-315-279(296)297)334-214(393)129-326-230(404)195(131-384)362-246(420)187(116-157-123-323-165-61-30-28-58-162(157)165)350-227(401)153(24)332-231(405)169(64-34-39-91-289)336-226(400)154(25)333-259(433)203-76-51-102-376(203)271(445)179(74-49-101-322-286(310)311)346-233(407)171(68-43-95-316-280(298)299)337-228(402)164(292)60-32-37-89-287)136-456-457-137-201(368-265(439)208-81-54-103-377(208)270(444)178(347-255(198)429)66-36-41-93-291)254(428)341-170(65-35-40-92-290)234(408)351-183(111-142(3)4)242(416)348-180(84-87-216(395)396)272(446)379-105-53-79-206(379)262(436)349-181(85-88-217(397)398)273(447)378-104-52-77-204(378)260(434)342-172(69-44-96-317-281(300)301)235(409)352-184(112-143(5)6)243(417)356-188(117-158-124-324-166-62-31-29-59-163(158)166)251(425)370-219(148(15)16)267(441)372-221(150(19)20)277(451)382-108-50-75-202(382)258(432)327-128-213(392)331-152(23)225(399)361-194(115-146(11)12)274(448)380-106-55-78-205(380)261(435)343-177(83-86-210(293)389)240(414)373-222(151(21)22)278(452)453/h28-31,58-59,61-62,123-127,138-156,164,167-209,218-224,323-324,384-388H,32-57,60,63-122,128-137,287-292H2,1-27H3,(H2,293,389)(H2,294,390)(H2,295,391)(H,312,328)(H,313,329)(H,314,330)(H,325,403)(H,326,404)(H,327,432)(H,331,392)(H,332,405)(H,333,433)(H,334,393)(H,335,394)(H,336,400)(H,337,402)(H,338,415)(H,339,406)(H,340,422)(H,341,428)(H,342,434)(H,343,435)(H,344,440)(H,345,442)(H,346,407)(H,347,429)(H,348,416)(H,349,436)(H,350,401)(H,351,408)(H,352,409)(H,353,410)(H,354,411)(H,355,423)(H,356,417)(H,357,421)(H,358,430)(H,359,437)(H,360,443)(H,361,399)(H,362,420)(H,363,424)(H,364,438)(H,365,418)(H,366,419)(H,367,431)(H,368,439)(H,369,426)(H,370,425)(H,371,412)(H,372,441)(H,373,414)(H,374,413)(H,375,427)(H,395,396)(H,397,398)(H,452,453)(H4,296,297,315)(H4,298,299,316)(H4,300,301,317)(H4,302,303,318)(H4,304,305,319)(H4,306,307,320)(H4,308,309,321)(H4,310,311,322)/t152-,153-,154-,155+,156+,164-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,218-,219-,220-,221-,222-,223-,224-/m0/s1 |
InChI Key |
MKYBCIBFBPPBKT-QSWODBGPSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC5=CNC=N5)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H]6CCCN6C(=O)[C@@H](NC2=O)CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCC(=O)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)CC(C)C)CCCN=C(N)N)C(C)C)CC1=CNC=N1)CC1=CNC=N1)CCCCN)CC(C)C)CC(=O)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC5=CNC=N5)CC6=CNC=N6)CCCCN)CC(C)C)CC(=O)N)C(C)O)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC7=CNC=N7)NC(=O)C(CSSCC(NC(=O)C8CCCN8C(=O)C(NC2=O)CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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